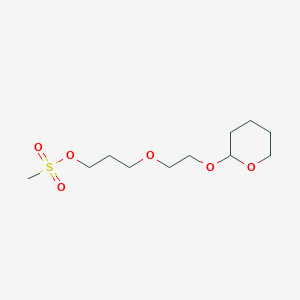
3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)propyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)propyl methanesulfonate is an organic compound with the molecular formula C11H22O6S. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The compound is often used in organic synthesis due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)propyl methanesulfonate typically involves the reaction of tetrahydropyran with ethylene glycol to form 2-(tetrahydro-2H-pyran-2-yloxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)propyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The tetrahydropyran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted ethers, amines, and thiols.
Oxidation Reactions: Products include lactones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and ethers.
Aplicaciones Científicas De Investigación
3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)propyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)propyl methanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate group is highly reactive and can be easily displaced by nucleophiles, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tetrahydro-2H-pyran-2-yloxy)ethanol
- O-(tetrahydro-2H-pyran-2-yl)hydroxylamine
- 2-(2-hydroxyethoxy)tetrahydropyran
Uniqueness
3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)propyl methanesulfonate is unique due to its combination of a tetrahydropyran ring and a methanesulfonate group. This combination imparts distinct reactivity and stability, making it particularly useful in synthetic chemistry. Its ability to undergo a variety of chemical reactions under mild conditions further enhances its versatility.
Propiedades
Fórmula molecular |
C11H22O6S |
|---|---|
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
3-[2-(oxan-2-yloxy)ethoxy]propyl methanesulfonate |
InChI |
InChI=1S/C11H22O6S/c1-18(12,13)17-8-4-6-14-9-10-16-11-5-2-3-7-15-11/h11H,2-10H2,1H3 |
Clave InChI |
QPJZUWZQBQRKGC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCCOCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B14095228.png)

![8-(2-methoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14095231.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14095239.png)
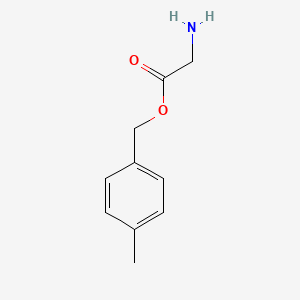
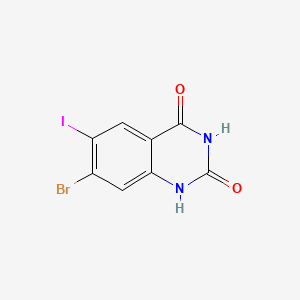
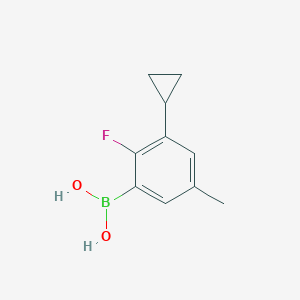
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095257.png)
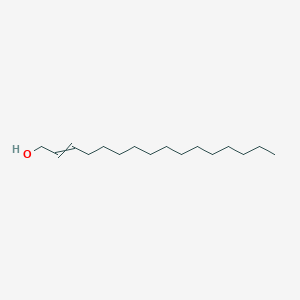
![1-(4-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095273.png)
![tert-butyl 2-[(1R)-5-amino-3',5'-dioxo-2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-4'-yl]acetate](/img/structure/B14095281.png)
![7-Chloro-6-methyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095287.png)
![4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene](/img/structure/B14095288.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B14095306.png)
